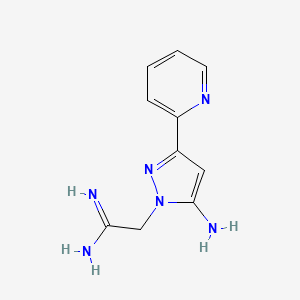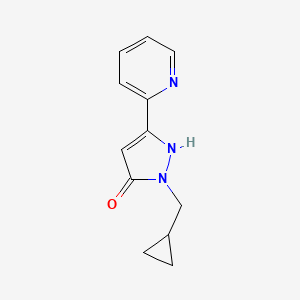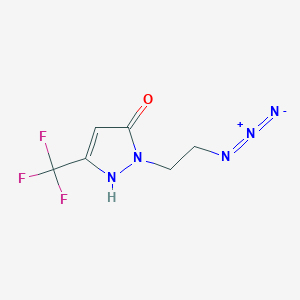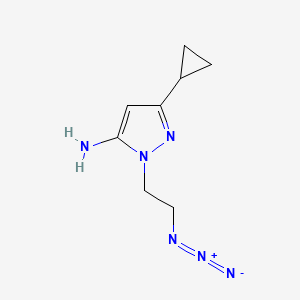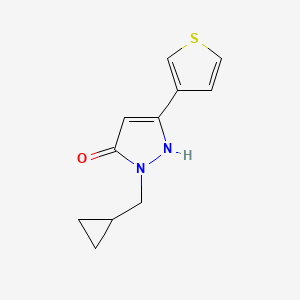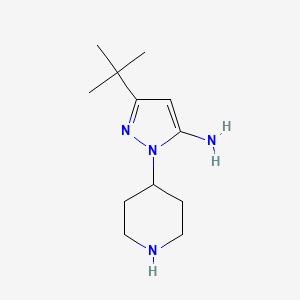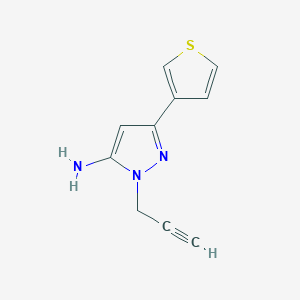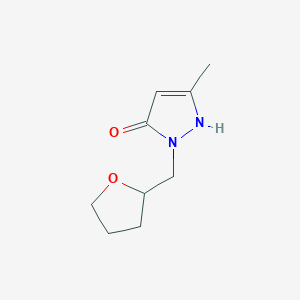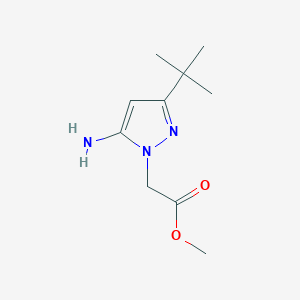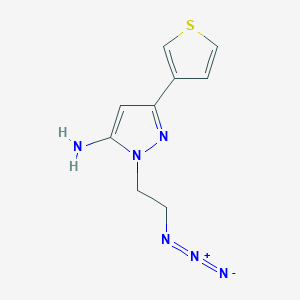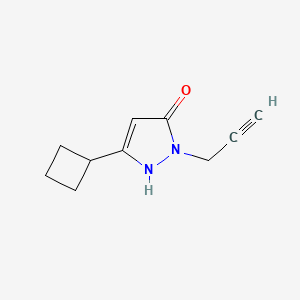
3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, also known as CBPY, is a novel, small-molecule inhibitor of the protein kinase C (PKC) enzyme family. It is a member of the pyrazolopyrimidine family, and has been studied for its potential applications in various scientific and medical fields. CBPY has been shown to have a wide range of biological and physiological effects, including inhibition of cell proliferation, inhibition of tumor growth, and inhibition of inflammatory responses. In addition, CBPY has been studied for its potential use in the development of new drugs and therapies for a variety of diseases, such as cancer, diabetes, and cardiovascular disease.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Pyrazole derivatives, including those structurally related to 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, have been synthesized and investigated for their antimicrobial properties. For instance, the regioselectivity of 1,3-dipolar cycloadditions has been utilized to create a variety of pyrazole-based compounds with significant antimicrobial activity against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).
Antioxidant and Anticancer Activities
Pyrazoles are also explored for their potential antioxidant and anticancer activities. Research has shown that derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-ol exhibit considerable radical scavenging activity and cytotoxic properties against various cancer cell lines, suggesting their utility as leads for developing new anticancer agents (Cadena-Cruz et al., 2021).
Material Science Applications
In the realm of materials science, pyrazole derivatives have been used in the synthesis and characterization of single crystals, which have applications in electronic and photonic devices. The study of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals, for example, has contributed to understanding the material properties that are beneficial for developing new electronic materials (Vyas et al., 2012).
Cyclin-Dependent Kinase Inhibitors
Pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), with applications in cancer therapy. These compounds have shown strong antiproliferative activity and the ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents (Jorda et al., 2022).
Antiproliferative Agents
The synthesis and biological evaluation of novel pyrazole derivatives as antiproliferative agents have shown promising results in the treatment of leukemia and breast cancer. These compounds have demonstrated the ability to induce apoptosis in cancer cells, further supporting the role of pyrazole derivatives in medicinal chemistry (Ananda et al., 2017).
Propriétés
IUPAC Name |
5-cyclobutyl-2-prop-2-ynyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-6-12-10(13)7-9(11-12)8-4-3-5-8/h1,7-8,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWQRMHQPAJWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C=C(N1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



